2-Butyl-3-dimethylaminosulfonylimidazole
Description
2-Butyl-3-dimethylaminosulfonylimidazole is a substituted imidazole derivative characterized by a butyl group at the 2-position and a dimethylaminosulfonyl moiety at the 3-position of the imidazole ring. This compound falls under the broader category of sulfonamide-functionalized heterocycles, which are of interest in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties. Its CAS No. is listed in commercial chemical databases such as LookChem, where it is categorized as a pharmaceutical intermediate or organic raw material .
Structurally, the imidazole core provides a rigid aromatic scaffold, while the sulfonamide and alkyl substituents influence solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C9H17N3O2S |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
2-butyl-N,N-dimethylimidazole-1-sulfonamide |
InChI |
InChI=1S/C9H17N3O2S/c1-4-5-6-9-10-7-8-12(9)15(13,14)11(2)3/h7-8H,4-6H2,1-3H3 |
InChI Key |
PDXNHEHINAHLPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=CN1S(=O)(=O)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis-Imidazole and Bis-Benzimidazole Sulfonamides
Evidence from synthetic studies in Molecules (2013) highlights bis-imidazole sulfonamides (e.g., bis-(imidazole)sulfonamides) as closely related analogs . These compounds are synthesized via nucleophilic substitution reactions between imidazole derivatives and tris-(4-substituted benzenesulfonate)-diethanolamine under basic conditions. Key differences include:
Benzimidazole Sulfonamides
Benzimidazole sulfonamides (e.g., bis-benzimidazole sulfonamides) differ in their aromatic fused-ring structure, which increases planarity and π-π stacking capacity. These compounds exhibit higher thermal stability and are often explored as corrosion inhibitors or DNA-binding agents, whereas this compound’s aliphatic substituents may favor solubility in non-polar media .
Functional Group Variations
- Sulfonamide Position : Unlike 3-sulfonamidoimidazoles, derivatives with sulfonamide groups at the 1-position (e.g., 1-(p-toluenesulfonyl)imidazole) are more reactive in nucleophilic substitutions due to reduced steric hindrance.
- Alkyl Chain Impact: The butyl group in this compound provides lipophilicity, contrasting with shorter-chain analogs (e.g., methyl or ethyl derivatives), which prioritize solubility in polar solvents.
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